2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole
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Overview
Description
2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole ring fused to a pyridine ring, which is further connected to a benzimidazole moiety. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired compound. Another approach involves the reaction of preformed pyrazole or pyridine derivatives under specific conditions to form the fused ring system .
Chemical Reactions Analysis
2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In biology, it has been studied for its potential as a fluorescent probe due to its tunable photophysical properties . In medicine, it has shown promise as a potential anticancer agent by inhibiting specific molecular targets . Additionally, it has applications in the development of new materials and sensors .
Mechanism of Action
The mechanism of action of 2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the cell cycle, leading to apoptosis in cancer cells. This mechanism highlights its potential as a targeted anticancer therapy.
Comparison with Similar Compounds
2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar fused ring structure but differ in their specific ring fusion patterns and substituents. The unique structure of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique structure and chemical properties make it a valuable building block for the synthesis of complex heterocyclic systems. Its applications in chemistry, biology, medicine, and industry highlight its importance in advancing scientific knowledge and developing new technologies.
Properties
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-6-12-11(5-1)16-14(17-12)10-9-15-18-8-4-3-7-13(10)18/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWZUHAANSWAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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